Heptafluorobutanoyl bromide
Overview
Description
It is a colorless liquid that is primarily used in organic synthesis and as a reagent in various chemical reactions . The compound is known for its high reactivity due to the presence of both bromine and fluorine atoms, making it a valuable intermediate in the preparation of other fluorinated compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptafluorobutanoyl bromide can be synthesized through the bromination of heptafluorobutyric acid or its derivatives. One common method involves the reaction of heptafluorobutyric acid with phosphorus tribromide (PBr3) under controlled conditions. The reaction typically proceeds as follows:
C4F7COOH+PBr3→C4F7COBr+H3PO3
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and purification techniques, such as distillation and crystallization, helps in obtaining the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: Heptafluorobutanoyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding heptafluorobutanoyl derivatives.
Hydrolysis: In the presence of water or aqueous bases, this compound hydrolyzes to form heptafluorobutyric acid and hydrogen bromide.
Reduction: The compound can be reduced to heptafluorobutanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, ethanol, or thiophenol under mild to moderate temperatures.
Hydrolysis: Water or aqueous sodium hydroxide (NaOH) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Heptafluorobutanamide, heptafluorobutanol, heptafluorobutanethiol.
Hydrolysis: Heptafluorobutyric acid.
Reduction: Heptafluorobutanol.
Scientific Research Applications
Heptafluorobutanoyl bromide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is employed in the modification of biomolecules to study their structure and function.
Medicine: Fluorinated derivatives of this compound are investigated for their potential use in drug development and diagnostic imaging.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers
Mechanism of Action
The mechanism of action of heptafluorobutanoyl bromide involves its high reactivity towards nucleophiles. The electron-withdrawing effect of the fluorine atoms increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce the heptafluorobutanoyl group into target molecules.
Comparison with Similar Compounds
- Heptafluorobutyric anhydride
- Heptafluorobutanol
- Heptafluorobutyric acid
Comparison: Heptafluorobutanoyl bromide is unique due to the presence of the bromine atom, which imparts higher reactivity compared to its analogs. For instance, heptafluorobutyric anhydride is less reactive towards nucleophiles, while heptafluorobutanol and heptafluorobutyric acid lack the electrophilic carbonyl carbon, making them less versatile in synthetic applications .
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutanoyl bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4BrF7O/c5-1(13)2(6,7)3(8,9)4(10,11)12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYLUIOQPJDGIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4BrF7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379261 | |
Record name | heptafluorobutanoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375-13-3 | |
Record name | heptafluorobutanoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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